3-(2-Iodophenyl)-1-benzofuran
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Overview
Description
3-(2-Iodophenyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an iodine atom at the 2-position of the phenyl ring attached to the benzofuran core makes this compound unique and interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodophenyl)-1-benzofuran can be achieved through several methods. One common approach involves the use of 2-iodophenol and an appropriate benzofuran precursor. The reaction typically proceeds via a palladium-catalyzed intramolecular Heck reaction, where 2-iodophenol is coupled with an allyl ether to form the desired benzofuran structure .
Another method involves the use of 2-iodophenyl allenyl ether as the starting material. This compound undergoes an intermolecular radical coupling reaction with ketimine substrates to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Iodophenyl)-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃), thiols (RSH), and alkyl halides (R-X) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Deiodinated benzofuran or other reduced derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Iodophenyl)-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 3-(2-Iodophenyl)-1-benzofuran involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to specific proteins or enzymes. Additionally, the benzofuran core can interact with biological membranes, affecting cell signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Iodophenyl)-2-(4-phenyl-2-thiazolyl)acrylonitrile: This compound shares the 2-iodophenyl group but has a different core structure.
Indolo[2,3-e]benzazocines: These compounds have a similar benzofuran core but differ in their fused ring systems
Uniqueness
3-(2-Iodophenyl)-1-benzofuran is unique due to the presence of the iodine atom at the 2-position of the phenyl ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
452962-66-2 |
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Molecular Formula |
C14H9IO |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
3-(2-iodophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H9IO/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h1-9H |
InChI Key |
WXTXKOCRMPFZCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C3=CC=CC=C3I |
Origin of Product |
United States |
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